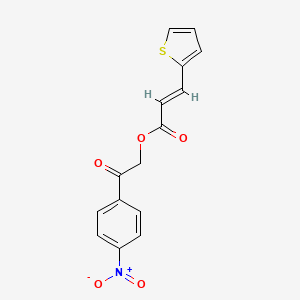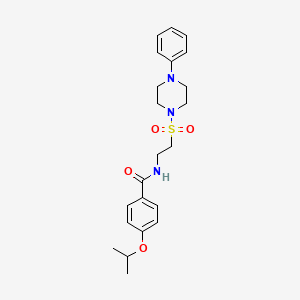
Dapoa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapoa is a chemical compound with the molecular formula C5H8N6O3 and a molecular weight of 200.158 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. It is characterized by the presence of azide groups, which are known for their high reactivity.
準備方法
The synthesis of Dapoa involves multiple steps. One common synthetic route includes the reaction of 1,3-diazidopropanol with chloroacetic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the synthesis on a larger scale would follow similar principles, with adjustments made for scaling up the reaction while ensuring safety and efficiency.
化学反応の分析
Dapoa undergoes various chemical reactions, primarily driven by the reactivity of the azide groups. Some of the common reactions include:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with alkynes typically yield triazoles, while reduction reactions yield amines.
科学的研究の応用
Dapoa has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through click chemistry, enabling the study of biological processes.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals, particularly those involving azide or triazole functionalities.
Industry: In industrial research, it can be used to develop new materials or chemical processes that leverage the unique reactivity of azide groups.
作用機序
The mechanism of action of Dapoa is primarily based on the reactivity of its azide groups. These groups can participate in a variety of chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Dapoa can be compared with other azide-containing compounds, such as:
Sodium azide (NaN3): A commonly used azide compound in organic synthesis and as a preservative.
Azidomethyl benzene (C7H7N3):
2-Azidoethanol (C2H5N3O): Another azide-containing compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines an azide group with an acetic acid moiety, making it particularly useful for certain types of chemical reactions and modifications.
特性
IUPAC Name |
2-(1,3-diazidopropan-2-yloxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O3/c6-10-8-1-4(2-9-11-7)14-3-5(12)13/h4H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGRABVNFATWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN=[N+]=[N-])OCC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2885462.png)



![2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide](/img/structure/B2885469.png)


![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)

![3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2885476.png)
![N-[(4-fluorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2885479.png)



